7-Chloro-6-(trifluoromethyl)chroman-4-amine
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Overview
Description
7-Chloro-6-(trifluoromethyl)chroman-4-amine is a chemical compound belonging to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-6-(trifluoromethyl)chroman-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-6-(trifluoromethyl)chroman-4-one with ammonia or an amine source. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions: 7-Chloro-6-(trifluoromethyl)chroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions to achieve desired substitutions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted chroman derivatives .
Scientific Research Applications
7-Chloro-6-(trifluoromethyl)chroman-4-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Chloro-6-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- 6-Chloro-7-(trifluoromethyl)chroman-4-one
- 6,8-Difluoro-chroman-4-ylamine
- 7-(Trifluoromethyl)chroman-4-amine hydrochloride
Comparison: Compared to similar compounds, 7-Chloro-6-(trifluoromethyl)chroman-4-amine exhibits unique structural features that may confer distinct biological activities and chemical reactivity. For example, the presence of the chloro and trifluoromethyl groups can influence its pharmacokinetic properties and interaction with molecular targets .
Properties
Molecular Formula |
C10H9ClF3NO |
---|---|
Molecular Weight |
251.63 g/mol |
IUPAC Name |
7-chloro-6-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H9ClF3NO/c11-7-4-9-5(8(15)1-2-16-9)3-6(7)10(12,13)14/h3-4,8H,1-2,15H2 |
InChI Key |
WKZNGHYNAUNMLE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=C(C=C2C1N)C(F)(F)F)Cl |
Origin of Product |
United States |
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